

Application Notes and Protocols for the Citron Kinase Inhibitor C3TD879

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Compound of Interest

Compound Name: C3TD879

Cat. No.: B12368766

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For Researchers, Scientists, and Drug Development Professionals

Note: Initial assessments indicate that **C3TD879** is a selective, first-in-class inhibitor of Citron Kinase (CITK) and not a protein degrader.^{[1][2]} These application notes provide detailed protocols for utilizing **C3TD879** as a kinase inhibitor in cell culture experiments.

Introduction

C3TD879 is a potent and selective Type I kinase inhibitor of Citron Kinase (CITK), a serine/threonine kinase that plays a crucial role in the regulation of cytokinesis, the final stage of cell division.^{[1][2]} As a chemical probe, **C3TD879** allows for the acute inhibition of CITK catalytic activity, enabling the study of its cellular functions.^{[1][3]} Notably, studies have shown that the inhibition of CITK's kinase activity by **C3TD879** does not replicate the antiproliferative effects observed with genetic knockdown of CITK, suggesting that the structural roles of CITK may be more critical for cell proliferation.^{[2][4]} A key tool for rigorous experimentation is the available negative control, **C3TD879-N**, which allows for the differentiation of on-target from off-target effects.^[4]

C3TD879 Properties

A summary of the key properties of **C3TD879** is provided in the table below.

Property	Value	Reference
Target	Citron Kinase (CITK)	[1][2]
Mechanism of Action	Type I Kinase Inhibitor	[1][3]
Biochemical IC50	12 nM	[1][3]
In-cell NanoBRET Kd	< 10 nM	[1][3]
Molecular Weight	364.49 g/mol	[1]
Chemical Formula	C22H28N4O	[1]

Handling and Storage

Proper handling and storage of **C3TD879** are critical for maintaining its stability and activity.

Parameter	Recommendation	Reference
Storage Temperature	Short-term (days to weeks): 0-4°C; Long-term (months to years): -20°C	[1]
Stock Solution Storage	-80°C for up to 6 months; -20°C for up to 1 month.	[3]
Solubility	Soluble in DMSO.	[3]
Reconstitution	For a 10 mM stock solution, dissolve 3.64 mg of C3TD879 in 1 mL of DMSO.	

Note: If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[3]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the cellular effects of **C3TD879**.

Assessment of Target Engagement (Western Blotting for Phospho-Substrates)

To confirm that **C3TD879** is engaging its target, CITK, within the cell, one can assess the phosphorylation status of known downstream substrates. This protocol is a general guideline and may require optimization for specific cell lines and antibodies.

Materials:

- Cells of interest
- **C3TD879** and **C3TD879-N** (negative control)
- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (5% BSA or non-fat dry milk in TBST)
- Primary antibodies (e.g., anti-phospho-Myosin Light Chain 2, anti-total Myosin Light Chain 2, anti-CITK, and a loading control like anti-GAPDH or anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate (ECL)
- Imaging system

Protocol:

- Cell Treatment:

- Plate cells at an appropriate density and allow them to adhere overnight.
- Treat cells with varying concentrations of **C3TD879** (e.g., 0.1, 1, 10 μ M) and a corresponding concentration of the negative control, **C3TD879-N**. Include a vehicle control (DMSO).
- Incubate for the desired time period (e.g., 1, 6, 24 hours).
- Protein Extraction:
 - Wash cells with ice-cold PBS.
 - Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[5]
 - Scrape the cells and collect the lysate.
 - Clarify the lysate by centrifugation at $\sim 14,000 \times g$ for 15 minutes at 4°C.[6]
 - Determine the protein concentration of the supernatant using a BCA assay.[6]
- Western Blotting:
 - Normalize protein concentrations and prepare samples with Laemmli buffer.
 - Separate 20-30 μ g of protein per lane on an SDS-PAGE gel.[6]
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.[7]
 - Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[7]
 - Wash the membrane three times for 5-10 minutes each with TBST.[6]
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
 - Wash the membrane again as in the previous step.

- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Viability/Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

- Cells of interest
- 96-well plates
- **C3TD879** and **C3TD879-N**
- MTS reagent solution
- Plate reader capable of measuring absorbance at 490 nm

Protocol:

- Cell Plating:
 - Seed cells in a 96-well plate at a density that will not lead to over-confluence by the end of the experiment.
 - Allow cells to adhere overnight.
- Treatment:
 - Treat cells with a serial dilution of **C3TD879** and **C3TD879-N**. Include vehicle-treated and untreated controls.
 - Incubate for the desired duration (e.g., 24, 48, 72 hours).
- MTS Assay:
 - Add 20 μ L of MTS reagent to each well containing 100 μ L of culture medium.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Incubate the plate for 1-4 hours at 37°C.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Measure the absorbance at 490 nm using a microplate reader.[\[9\]](#)[\[10\]](#)
- Data Analysis:
 - Subtract the background absorbance (from wells with medium only).
 - Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

- Cells of interest
- **C3TD879** and **C3TD879-N**
- PBS
- 70% cold ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Protocol:

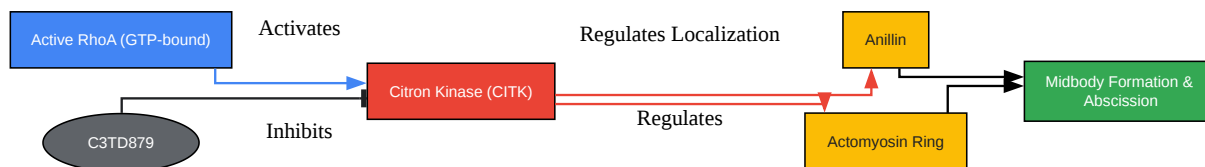
- Cell Treatment:
 - Treat cells with **C3TD879**, **C3TD879-N**, and a vehicle control for a specified time (e.g., 24 hours).
- Cell Harvesting and Fixation:

- Harvest cells by trypsinization and collect them by centrifugation.
- Wash the cell pellet with PBS.
- Resuspend the cells in a small volume of PBS to achieve a single-cell suspension.
- Fix the cells by adding the cell suspension dropwise into cold 70% ethanol while vortexing gently.[\[11\]](#)
- Incubate on ice for at least 30 minutes or store at -20°C.[\[11\]](#)
- Staining:
 - Centrifuge the fixed cells and discard the ethanol.
 - Wash the cell pellet with PBS.
 - Resuspend the pellet in PI staining solution.[\[12\]](#)
 - Incubate for 15-30 minutes at room temperature in the dark.[\[12\]](#)
- Flow Cytometry:
 - Analyze the stained cells using a flow cytometer.
 - Use appropriate gating strategies to exclude doublets and debris.
 - Acquire data for at least 10,000 events per sample.

Visualizations

Citron Kinase (CITK) Signaling Pathway

Citron Kinase is a key regulator of cytokinesis. It is activated by the small GTPase RhoA and is involved in the localization of anillin and the regulation of the actomyosin contractile ring at the cleavage furrow and midbody.[\[13\]](#)[\[14\]](#)[\[15\]](#)

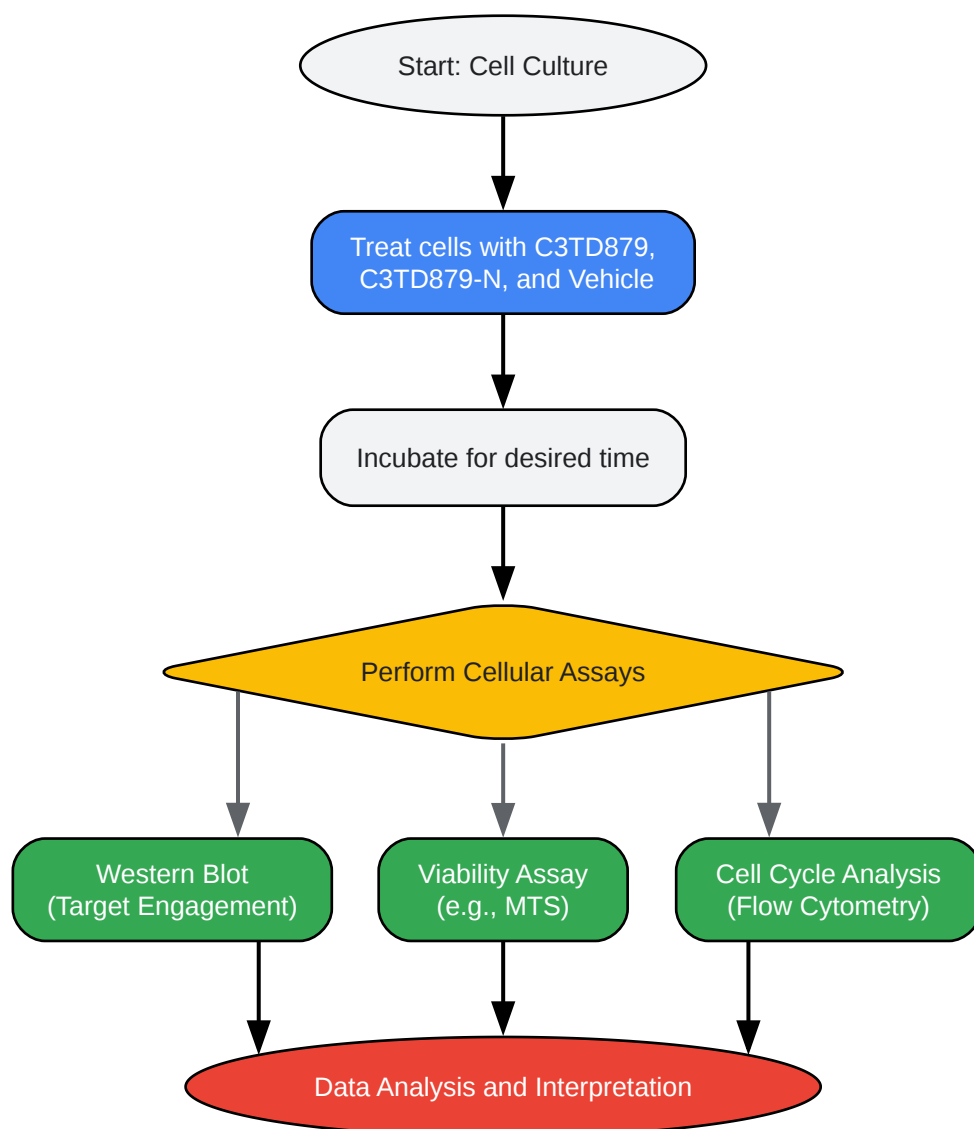


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Caption: **C3TD879** inhibits the Citron Kinase (CITK) signaling pathway.

Experimental Workflow for C3TD879

A general workflow for investigating the effects of **C3TD879** in cell culture.



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Caption: A typical workflow for cell-based experiments with **C3TD879**.

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